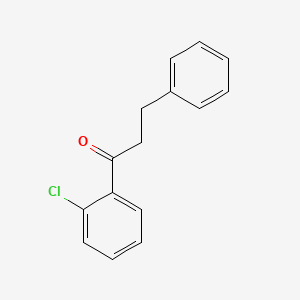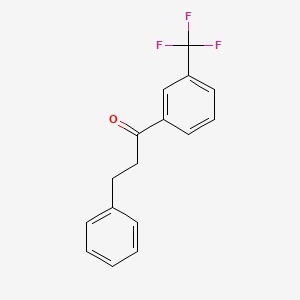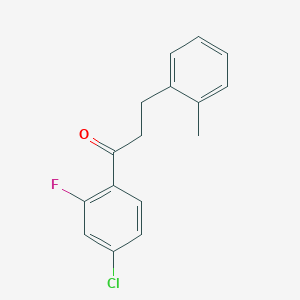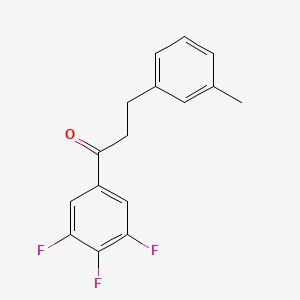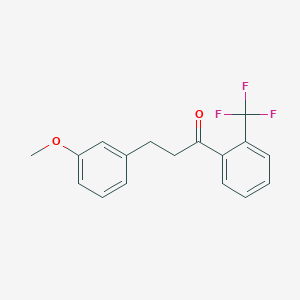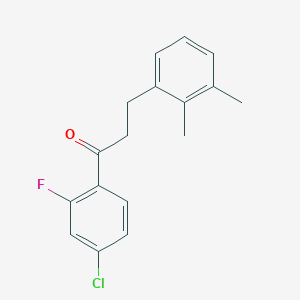
4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone
Übersicht
Beschreibung
The compound 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone is a complex organic molecule that likely contains a ketone functional group due to the presence of "propiophenone" in its name. The molecule also features chlorine and fluorine substituents, which suggests that it could be involved in various chemical reactions, particularly those involving electrophilic aromatic substitution or halogenation.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, they do provide insights into related halogenation reactions. For instance, the chlorination of 2-tert-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones, which could be analogous to the chlorination steps necessary for synthesizing the target compound . Similarly, the chlorination of various substituted 2,4-dimethylphenols yields chlorocyclohexa-2,5-dienones, which might be related to the chlorination aspect of the target molecule's synthesis .
Molecular Structure Analysis
The molecular structure of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone would be expected to feature a benzene ring substituted with chloro and fluoro groups, as well as a propiophenone moiety. X-ray crystal structure analyses reported for related chlorinated compounds could provide a basis for predicting the crystal structure and conformation of the target compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the fluorine and chlorine atoms. For example, the electrophilic amination of 4-fluorophenol with diazenes results in the complete removal of the fluorine atom . This suggests that the fluorine in 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone could also be reactive under similar conditions. Additionally, the synthetic value of a related compound, 3-chloro-4-fluorothiophene-1,1-dioxide, in Diels-Alder reactions indicates that the target compound might also participate in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical properties of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, such as melting point, boiling point, and solubility, would be influenced by the presence of the halogen atoms and the propiophenone group. The chemical properties would include its reactivity in electrophilic substitution reactions and its potential to form various derivatives through reactions at the halogen sites. The chlorination of similar phenolic compounds has been shown to yield a variety of chlorinated products, which could be indicative of the reactivity of the chlorine in the target compound .
Wissenschaftliche Forschungsanwendungen
Sonochemical Degradation of Pollutants
One application of 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone in scientific research is in the study of sonochemical degradation of aromatic organic pollutants. Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound for mineralizing various chlorophenols and other related compounds in aqueous solutions. They found that all substrates, including similar compounds to 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone, degraded sonochemically, releasing Cl- and NO3-. This suggests a potential application in environmental remediation and pollution management (Goskonda, Catallo, & Junk, 2002).
Quantum Chemical Studies and Molecular Geometry
The compound has also been a subject in quantum chemical studies. Satheeshkumar et al. (2017) conducted a study involving similar compounds, focusing on their molecular geometry, chemical reactivity, and spectral analysis. They synthesized compounds, analyzed them using various spectroscopic methods, and performed computational calculations to understand their chemical reactivity and molecular structure. This suggests the compound's significance in the field of chemical synthesis and analysis (Satheeshkumar et al., 2017).
Advanced Oxidation Processes in Water Treatment
The compound, or closely related ones, have been examined in the context of advanced oxidation processes for water treatment. Li et al. (2020) studied the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. They provided insights into the kinetics, mechanism, and toxicity evolution during the degradation process. This highlights the relevance of such compounds in understanding and improving water treatment technologies (Li et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBADRUAAHPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644648 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898793-21-0 | |
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



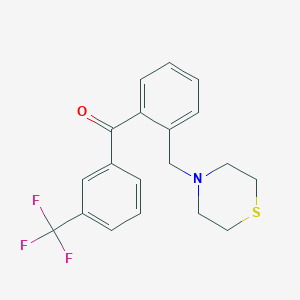
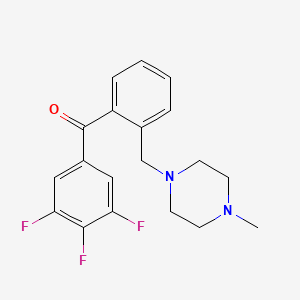
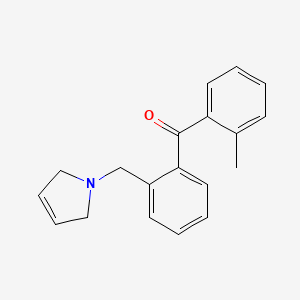



![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
